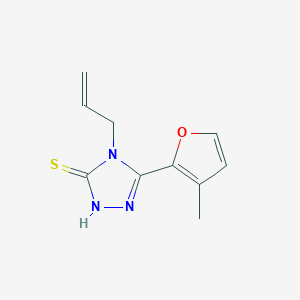
Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a synthetic organic compound. The presence of diverse functional groups like oxadiazole, piperidine, and fluorophenyl moieties, enhances its potential application in various fields of research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate involves multi-step reactions. Each step demands specific reagents and conditions. A typical synthetic route might involve:
Synthesis of the 2-fluorophenyl-1,2,4-oxadiazole:
Start with 2-fluorobenzoic acid.
Convert to the corresponding hydrazide.
Cyclize the hydrazide with cyanogen bromide to form 1,2,4-oxadiazole.
Preparation of the piperidine intermediate:
React 1,2,4-oxadiazole derivative with chloromethyl piperidine.
Use base catalysts like triethylamine in an aprotic solvent such as dichloromethane.
Formation of the final product:
Combine the piperidine intermediate with tert-butyl isocyanate.
Optimize conditions for high yield and purity.
Industrial Production Methods: Industrial synthesis scales up these reactions with a focus on efficiency and cost-effectiveness. Continuous flow reactors, automated synthesis platforms, and optimized purification techniques ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions:
Oxidation: : Undergoes controlled oxidation with agents like pyridinium chlorochromate.
Reduction: : Reduction reactions with hydride donors like sodium borohydride.
Substitution: : Reacts with nucleophiles to substitute functional groups under mild conditions.
Oxidation: : Pyridinium chlorochromate in dichloromethane.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Products: : Corresponding ketones and carboxylic acids.
Reduction Products: : Alcohols and amines.
Substitution Products: : Variety of functionalized derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of complex molecules.
Studied for its reactivity and structural characteristics.
Investigated for its potential as a bioactive molecule.
Evaluated for enzyme inhibition and receptor binding.
Explored in drug design for its pharmacophoric elements.
Potential therapeutic uses in treating diseases.
Utilized in the development of advanced materials.
Used as a chemical probe in analytical methods.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific molecular targets through its functional groups:
The piperidine ring interacts with biological receptors.
The oxadiazole moiety modulates enzymatic activity.
Fluorophenyl group enhances binding affinity and selectivity.
Binding to Proteins: : Alters protein function and signaling pathways.
Inhibition of Enzymes: : Modulates enzyme kinetics and activity.
Comparison with Similar Compounds
Similar Compounds:
N-tert-butyl-3-piperidinyl oxadiazole carbamate: : Similar structure, different substituent positioning.
Fluorophenyl oxadiazole derivatives: : Varied pharmacological profiles.
Piperidinyl oxadiazoles: : Different piperidine ring modifications.
Unique combination of functional groups enhances versatility.
Higher binding affinity due to fluorophenyl modification.
Broader range of applications in diverse scientific fields.
This compound's diverse structure and functional groups make it a valuable asset in scientific research, bridging the gap between chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological systems highlights its significance and potential for future applications.
Properties
IUPAC Name |
tert-butyl N-[1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O4/c1-14(24-21(29)30-22(2,3)4)20(28)27-11-7-8-15(13-27)12-18-25-19(26-31-18)16-9-5-6-10-17(16)23/h5-6,9-10,14-15H,7-8,11-13H2,1-4H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITSJYRIHLXKDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 4-[(E)-2-PHENYLETHENESULFONAMIDO]BENZOATE](/img/structure/B2379141.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)
![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)
![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)
![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)



![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2379164.png)
